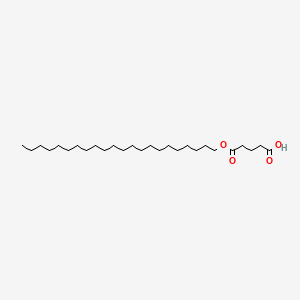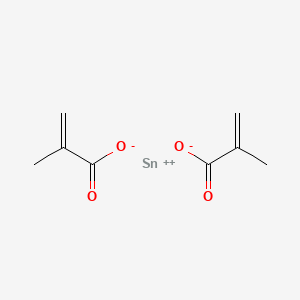
Octyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl cyclohexanecarboxylate: is an organic compound with the molecular formula C15H28O2 . It is an ester formed from the reaction of cyclohexanecarboxylic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Octyl cyclohexanecarboxylate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclohexanecarboxylic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Cyclohexanecarboxylic acid and octanol.
Reduction: Cyclohexanol and octanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry: Octyl cyclohexanecarboxylate is used as a solvent and intermediate in organic synthesis. It is also employed in the formulation of various chemical products due to its stability and compatibility with other compounds.
Biology: In biological research, this compound is used in the study of lipid membranes and as a component in the preparation of liposomes for drug delivery systems.
Medicine: The compound is investigated for its potential use in drug formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: this compound is used in the production of personal care products, such as lotions and creams, due to its emollient properties. It is also utilized in the manufacture of plasticizers and lubricants.
Mécanisme D'action
The mechanism of action of octyl cyclohexanecarboxylate primarily involves its interaction with lipid membranes. The ester can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the encapsulation and release of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Octyl acetate: An ester formed from acetic acid and octanol, commonly used as a flavoring agent.
Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in fragrances and as a solvent.
Octyl palmitate: An ester formed from palmitic acid and octanol, used in cosmetics and personal care products.
Uniqueness: Octyl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a long alkyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and structural stability.
Propriétés
Numéro CAS |
89611-20-1 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
octyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h14H,2-13H2,1H3 |
Clé InChI |
TZBMAJZGRONTGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


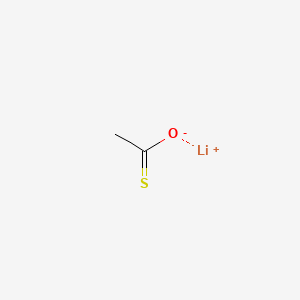
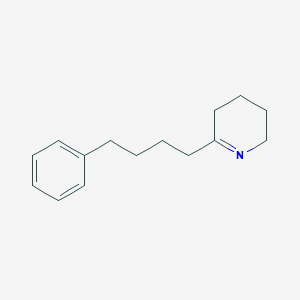

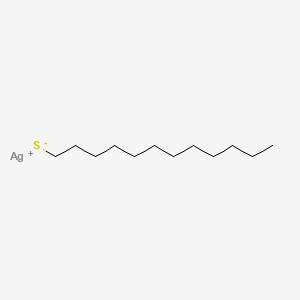
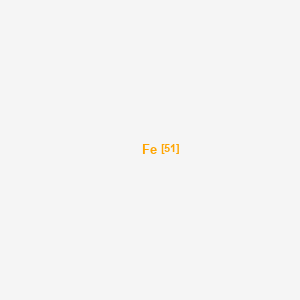
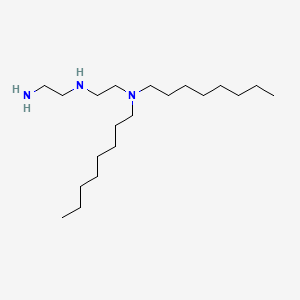


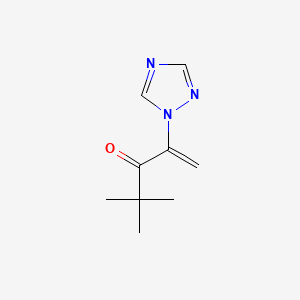
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
